molecular formula C13H8ClF2NO4S B13424559 2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate CAS No. 23379-26-2

2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate

Cat. No.: B13424559
CAS No.: 23379-26-2
M. Wt: 347.72 g/mol
InChI Key: BQALWMOTOVRDLI-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a carbamic acid ester group, a chlorophenyl group, and a fluorosulfonyl group, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloroaniline with phosgene to form N-(3-chlorophenyl)carbamoyl chloride. This intermediate is then reacted with 2-fluoro-4-(fluorosulfonyl)phenol under basic conditions to yield the final ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester can undergo various chemical reactions, including:

    Substitution Reactions: The presence of the chlorophenyl and fluorosulfonyl groups makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and phenol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields N-(3-chlorophenyl)carbamic acid and 2-fluoro-4-(fluorosulfonyl)phenol .

Scientific Research Applications

N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)Carbamic Acid Phenyl Ester
  • N-(3-Chlorophenyl)Carbamic Acid 4-Fluorophenyl Ester
  • N-(3-Chlorophenyl)Carbamic Acid 2-Fluorophenyl Ester

Uniqueness

This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development .

Properties

CAS No.

23379-26-2

Molecular Formula

C13H8ClF2NO4S

Molecular Weight

347.72 g/mol

IUPAC Name

(2-fluoro-4-fluorosulfonylphenyl) N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C13H8ClF2NO4S/c14-8-2-1-3-9(6-8)17-13(18)21-12-5-4-10(7-11(12)15)22(16,19)20/h1-7H,(H,17,18)

InChI Key

BQALWMOTOVRDLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OC2=C(C=C(C=C2)S(=O)(=O)F)F

Origin of Product

United States

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